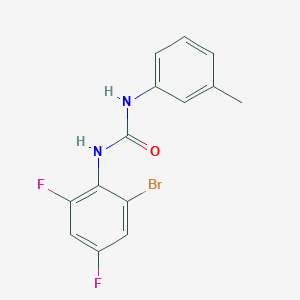
4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate, also known as metiram, is a fungicide commonly used in agriculture to protect crops from fungal diseases. It belongs to the family of dithiocarbamate fungicides, which are widely used due to their low toxicity and high effectiveness.
Mécanisme D'action
Metiram acts by inhibiting the activity of the enzyme succinate dehydrogenase, which is involved in the electron transport chain in fungal cells. This results in the disruption of energy production in the cells, leading to their death. Metiram has a broad spectrum of activity against many different types of fungi, making it a valuable tool in the fight against fungal diseases.
Biochemical and Physiological Effects:
Metiram has been shown to have low toxicity in mammals and has a favorable safety profile. However, it can cause skin and eye irritation and should be handled with care. In addition, it has been shown to have some negative effects on non-target organisms such as earthworms and bees, highlighting the importance of responsible use and environmental monitoring.
Avantages Et Limitations Des Expériences En Laboratoire
Metiram is relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. Its broad spectrum of activity and low toxicity make it a versatile tool for studying fungal diseases and their treatment. However, its effectiveness can be affected by factors such as temperature and humidity, and it may not be effective against all types of fungi.
Orientations Futures
There are many potential future directions for research on 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate. One area of interest is its potential as an antioxidant and as a treatment for neurodegenerative diseases. Additionally, there is ongoing research into the development of new dithiocarbamate fungicides with improved effectiveness and safety profiles. Finally, there is a need for further research into the environmental impact of 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate and other fungicides, as well as the development of sustainable agricultural practices that minimize the use of these chemicals.
Méthodes De Synthèse
Metiram can be synthesized by reacting carbon disulfide with diethylamine to form diethyldithiocarbamate, which is then reacted with 4-methyl-2,3-dihydro-1,2,3-thiadiazole-1,1-dioxide to form 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate. The synthesis process is relatively simple and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
Metiram has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal diseases in crops such as tomatoes, grapes, and potatoes. It has also been used in the treatment of human fungal infections such as candidiasis and aspergillosis. In addition, 4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl diethyldithiocarbamate has been studied for its potential as an antioxidant and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S3/c1-4-11(5-2)10(14)15-9-7-16(12,13)6-8(9)3/h6,9H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQIUZLDROBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1CS(=O)(=O)C=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)